An In-depth Technical Guide to the Synthesis and Properties of 5-(tributylstannyl)thiazole
An In-depth Technical Guide to the Synthesis and Properties of 5-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 5-(tributylstannyl)thiazole, a valuable organotin reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize cross-coupling reactions and heterocyclic chemistry.
Introduction
5-(tributylstannyl)thiazole is a heterocyclic organostannane compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a thiazole ring substituted with a tributyltin group at the 5-position, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules with a thiazole moiety, a common scaffold in many biologically active compounds and functional materials.
Physicochemical Properties
The key physicochemical properties of 5-(tributylstannyl)thiazole are summarized in the table below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₉NSSn |
| Molecular Weight | 374.17 g/mol |
| CAS Number | 157025-33-7 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg |
| Flash Point | 182.3 ± 25.7 °C |
| Purity (typical) | ≥95% |
| Storage | Store at 2-8°C under an inert atmosphere |
Synthesis of 5-(tributylstannyl)thiazole
The synthesis of 5-(tributylstannyl)thiazole is most commonly achieved through the stannylation of a pre-functionalized thiazole ring. A reliable method involves the lithiation of a suitable thiazole precursor followed by quenching with tributyltin chloride. An adaptable procedure, based on the synthesis of the analogous 5-(trimethylstannanyl)thiazole, is detailed below.
Experimental Protocol: Synthesis via Lithiation
This protocol is adapted from a known procedure for the synthesis of a similar stannylated thiazole and should be optimized for specific laboratory conditions.
Reaction Scheme:
Caption: General workflow for the synthesis of 5-(tributylstannyl)thiazole.
Materials:
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Thiazole
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n-Butyllithium (n-BuLi) in hexanes
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Tributyltin chloride
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere. The flask is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: Thiazole (1.0 equivalent) is dissolved in the cold THF. To this solution, n-butyllithium (1.05 equivalents) is added dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
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Stannylation: Tributyltin chloride (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 5-(tributylstannyl)thiazole as a colorless to pale yellow liquid.
Spectroscopic Data
The structural confirmation of 5-(tributylstannyl)thiazole is achieved through standard spectroscopic techniques. The expected NMR data is summarized below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.7 | s | H-2 | |
| ~7.8 | s | H-4 | ||
| 1.45-1.65 | m | Sn-CH₂-CH₂-CH₂ -CH₃ | ||
| 1.25-1.40 | m | Sn-CH₂-CH₂ -CH₂-CH₃ | ||
| 1.05-1.20 | m | Sn-CH₂ -CH₂-CH₂-CH₃ | ||
| ~0.9 | t | ~7.3 | Sn-CH₂-CH₂-CH₂-CH₃ | |
| ¹³C NMR | ~153 | C-2 | ||
| ~148 | C-4 | |||
| ~138 | C-5 | |||
| ~29 | Sn-CH₂-CH₂ -CH₂-CH₃ | |||
| ~27 | Sn-CH₂-CH₂-CH₂ -CH₃ | |||
| ~14 | Sn-CH₂-CH₂-CH₂-CH₃ | |||
| ~10 | Sn-CH₂ -CH₂-CH₂-CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The tributyltin moiety will show characteristic satellite peaks due to coupling with tin isotopes.
Applications in Organic Synthesis
The primary application of 5-(tributylstannyl)thiazole is as a nucleophilic partner in Stille cross-coupling reactions. This allows for the introduction of the thiazole-5-yl group onto various organic scaffolds.
Stille Cross-Coupling Reaction
Reaction Scheme:
Caption: General scheme of a Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
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5-(tributylstannyl)thiazole
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Aryl or vinyl halide/triflate
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
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Ligand (if required, e.g., PPh₃, AsPh₃)
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Anhydrous solvent (e.g., toluene, DMF, dioxane)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and any additional ligand.
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Reagent Addition: Add anhydrous solvent, followed by 5-(tributylstannyl)thiazole (1.1-1.5 equivalents).
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Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
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Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to yield the 5-substituted thiazole product.
Safety Information
Organotin compounds, including 5-(tributylstannyl)thiazole, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, must be worn. All waste containing organotin compounds must be disposed of according to institutional and local regulations. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-(tributylstannyl)thiazole is a versatile and valuable reagent for the synthesis of 5-substituted thiazoles, which are important motifs in medicinal chemistry and materials science. The synthetic protocol provided, along with the physicochemical and spectroscopic data, offers a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. Careful handling and adherence to safety protocols are paramount when working with this class of compounds.
Figure 1: General scheme of the Stille cross-coupling reaction.
